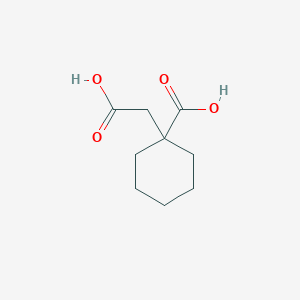
1-Carboxycyclohexaneacetic Acid
Vue d'ensemble
Description
Analyse Biochimique
Biochemical Properties
1-Carboxycyclohexaneacetic Acid plays a role in biochemical reactions as a potential impurity in gabapentin preparations . It interacts with enzymes such as nitrilase, which hydrolyzes nitriles into corresponding carboxylic acids . This interaction is crucial for the synthesis of this compound from 1-cyanocyclohexylacetonitrile. Additionally, it has been used as a precursor in the synthesis of antagonists of the serotonin (5-HT) receptor subtype 5-HT2A .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways and gene expression by interacting with serotonin receptors . This interaction can modulate neurotransmitter release and impact cellular metabolism. The compound’s role as an impurity in gabapentin preparations suggests it may also influence neuronal cells and their function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with serotonin receptors, particularly the 5-HT2A subtype . This binding can lead to changes in gene expression and enzyme activity, influencing cellular responses. The compound’s interaction with nitrilase also highlights its role in enzyme-mediated hydrolysis reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied. The compound has shown stability over extended periods, with a shelf life of up to four years when stored at -20°C . Long-term effects on cellular function have been observed, particularly in studies involving its role as an impurity in gabapentin .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that its impact varies with different dosages. High doses can lead to toxic or adverse effects, while lower doses may not exhibit significant toxicity . These studies are crucial for understanding the compound’s safety profile and therapeutic potential.
Metabolic Pathways
This compound is involved in metabolic pathways that include the hydrolysis of nitriles by nitrilase . This enzyme-mediated reaction is essential for the synthesis of the compound from its nitrile precursor. The compound’s role in these pathways highlights its importance in biochemical synthesis and metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, impacting its activity and function within the cell.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'acide 1-carboxycyclohexaneacetique peut être synthétisé par hydrolyse du 1-cyanocyclohexylacetonitrile à l'aide d'enzymes nitrilase . Ce procédé biocatalytique est très efficace et offre une grande régiosélectivité, ce qui en fait une méthode attrayante pour les applications industrielles .
Méthodes de production industrielle : Dans les milieux industriels, la préparation de l'acide 1-carboxycyclohexaneacetique implique l'utilisation de cellules d'Escherichia coli recombinantes exprimant des enzymes nitrilase. Le procédé est optimisé pour gérer des concentrations élevées de substrats, ce qui permet d'obtenir une productivité exceptionnelle .
Analyse Des Réactions Chimiques
Types de réactions : L'acide 1-carboxycyclohexaneacetique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des dérivés du cyclohexène.
Réduction : Le composé peut être réduit pour former les alcools correspondants.
Substitution : Il peut réagir avec les alcalins pour former les sels correspondants.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions avec des bases comme l'hydroxyde de sodium sont courantes.
Produits principaux :
Oxydation : Dérivés du cyclohexène.
Réduction : Alcools.
Substitution : Sels d'acide 1-carboxycyclohexaneacetique.
Applications De Recherche Scientifique
L'acide 1-carboxycyclohexaneacetique a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Médecine : Il sert de précurseur dans la synthèse de la gabapentine, un médicament antiépileptique.
Industrie : Le composé est utilisé dans la production d'agents chélateurs d'ions métalliques et de tensioactifs.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 1-carboxycyclohexaneacetique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans la synthèse de la gabapentine, il agit comme un précurseur qui subit d'autres transformations chimiques pour produire le principe pharmaceutique actif . La capacité du composé à chélater les ions métalliques joue également un rôle important dans ses applications .
Composés similaires :
Gabapentine : L'acide 1-carboxycyclohexaneacetique est un composé apparenté et une impureté potentielle de la gabapentine.
Acide cyclohexanecarboxylique : Les deux composés partagent une structure cyclique du cyclohexane mais diffèrent par leurs groupes fonctionnels.
Unicité : L'acide 1-carboxycyclohexaneacetique est unique en raison de ses deux groupes acide carboxylique, qui confèrent des propriétés chimiques et une réactivité distinctes par rapport aux composés similaires. Son rôle d'intermédiaire dans la synthèse de médicaments comme la gabapentine souligne son importance en chimie médicinale .
Mécanisme D'action
The mechanism of action of 1-carboxycyclohexaneacetic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of gabapentin, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The compound’s ability to chelate metal ions also plays a significant role in its applications .
Comparaison Avec Des Composés Similaires
Gabapentin: 1-Carboxycyclohexaneacetic acid is a related compound and potential impurity in gabapentin.
Cyclohexanecarboxylic Acid: Both compounds share a cyclohexane ring structure but differ in their functional groups.
Uniqueness: this compound is unique due to its dual carboxylic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its role as an intermediate in the synthesis of pharmaceuticals like gabapentin highlights its importance in medicinal chemistry .
Propriétés
IUPAC Name |
1-(carboxymethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)6-9(8(12)13)4-2-1-3-5-9/h1-6H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXMMUAZRUWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218158 | |
| Record name | 1-Carboxycyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67950-95-2 | |
| Record name | 1-Carboxycyclohexaneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067950952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 67950-95-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Carboxycyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(carboxymethyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CARBOXYCYCLOHEXANEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ25YSI2X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-carboxycyclohexaneacetic acid in the synthesis of spiro(benzo(b)thiophencyclohexanes)?
A1: While the abstracts provided don't detail the specific reaction mechanisms, they highlight that derivatives of this compound serve as crucial building blocks in synthesizing various spiro(benzo(b)thiophencyclohexanes) [, ]. These compounds belong to the thienospi ran family, which are known for their interesting chemical properties and potential biological activities. The cyclic structure of this compound likely provides the scaffold for forming the spirocyclic framework of these thienospi rans.
Q2: Are there other synthetic routes to thienospi rans besides using this compound derivatives?
A2: While the provided papers focus specifically on using this compound derivatives [, ], other synthetic routes to thienospi rans likely exist. Exploring alternative synthetic pathways could offer advantages in terms of yield, cost-effectiveness, or access to a broader range of thienospi ran structures. Further research into thienospi ran synthesis methodologies would provide a more comprehensive understanding of the different approaches and their respective merits.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


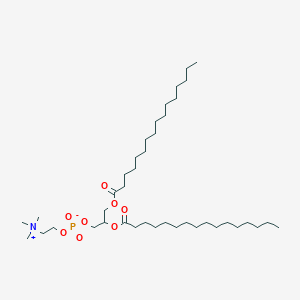


![8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one](/img/structure/B195747.png)

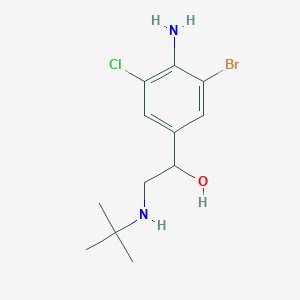

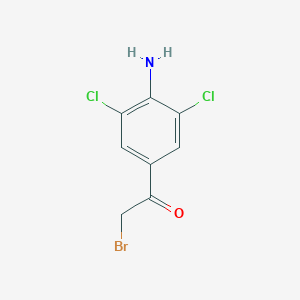
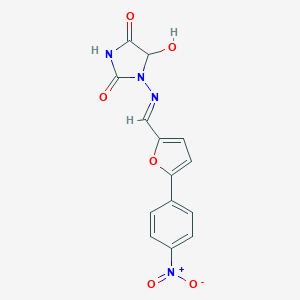


![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)

